
1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- is a compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a cyclobutylmethyl group attached to the benzotriazole ring, which imparts unique properties to the molecule.
Méthodes De Préparation
The synthesis of 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1H-Benzotriazole and cyclobutylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The cyclobutylmethyl chloride is added dropwise to a solution of 1H-Benzotriazole in the solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent to obtain pure 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major products formed from these reactions include oxidized benzotriazole derivatives, reduced benzotriazole derivatives, and substituted benzotriazole compounds.
Applications De Recherche Scientifique
1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- involves its interaction with molecular targets and pathways. The benzotriazole ring can act as an electron donor or acceptor, influencing various biochemical processes. The cyclobutylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole-5-carboxylic acid: Lacks the cyclobutylmethyl group, resulting in different physicochemical properties.
1H-Benzotriazole-1-carboxylic acid: The carboxyl group is attached to a different position on the benzotriazole ring, leading to variations in reactivity and applications.
1H-Benzotriazole-4-carboxylic acid: Another positional isomer with distinct properties and uses.
Propriétés
Numéro CAS |
1095592-85-0 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
1-(cyclobutylmethyl)benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)9-4-5-11-10(6-9)13-14-15(11)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,16,17) |
Clé InChI |
QAJCEMUKVHKUST-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



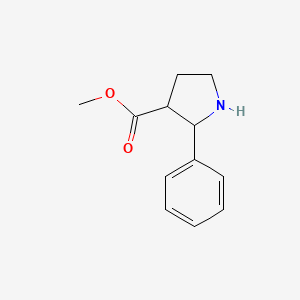
![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)



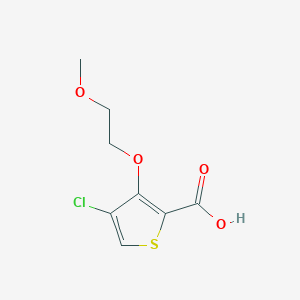

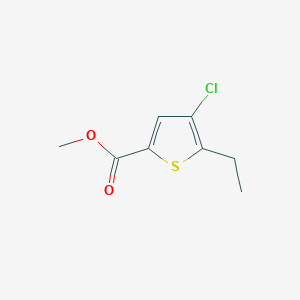
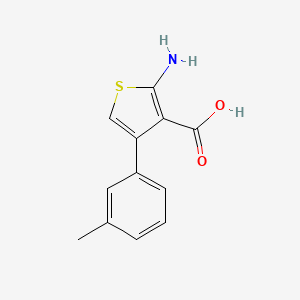
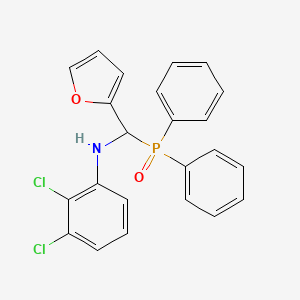
![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)
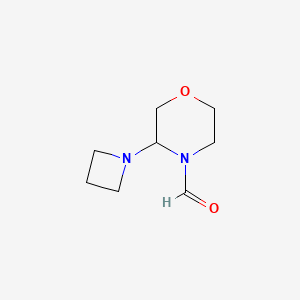
![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)
